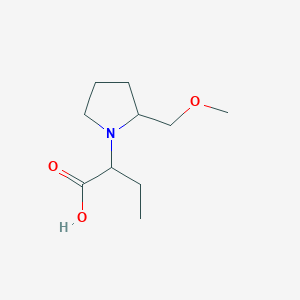

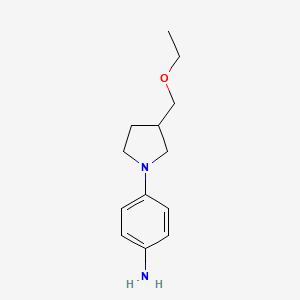

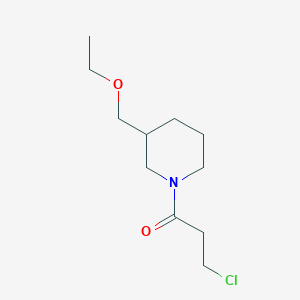

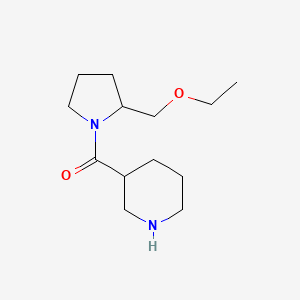

![molecular formula C11H12N4O2 B1476952 2-アジド-1-(2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-イル)エタン-1-オン CAS No. 2097995-84-9](/img/structure/B1476952.png)

2-アジド-1-(2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-イル)エタン-1-オン

説明

2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

トリヒュウ虫症に対する薬物療法

ジヒドロベンゾオキサゼピノンは、問題の化合物も含まれており、トリヒュウ虫症の薬物療法として開発される可能性があります . トリヒュウ虫症は、鞭虫トリヒュウ虫によって引き起こされる寄生虫病であり、これらの化合物は卵に作用することにより、トリヒュウ虫のライフサイクルを妨げる可能性があります .

大腸癌(CRC)の治療

この化合物は、Wnt/β-カテニン経路の下流シグナルタンパク質であるTraf2およびNck相互作用キナーゼ(TNIK)に関連しています . この経路は、大腸癌(CRC)の調節不全に関連することが多く、この化合物はCRCの治療に利用される可能性があります .

抗けいれん効果

問題の化合物も含まれる、一連の7-置換-3,4-ジヒドロベンゾ[f][1,4]オキサゼピン-5(2H)-オンが合成され、抗けいれん効果について評価されました . これらの化合物は、抗けいれん薬の標準試験である、マウスの最大電気ショック(MES)試験で試験されました .

多様性指向合成

この化合物は、多様性指向合成法により、ウギ多成分反応とミッツノブ環化を組み合わせることで合成することができます . この方法は、ジヒドロベンゾオキサジノンへの効率的なアクセスを提供します .

化学合成

この化合物は、特に2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-3-オンの合成において、化学合成に使用されます . これらの化合物は、典型的な医薬品様スキャフォールドであり、医薬品化学に有用です .

材料科学

ジヒドロベンゾオキサゼピノンファミリーの一部であるこの化合物は、材料科学で使用できます . そのユニークな特性により、新規材料の開発のための潜在的な候補となっています .

作用機序

Target of Action

Similar compounds, such as 3,4-dihydrobenzo[f][1,4]oxazepin-5(2h)-one derivatives, have been reported to inhibit the traf2- and nck-interacting protein kinase (tnik) and rho-associated protein kinases (rocks) . These kinases play crucial roles in various cellular processes, including cell migration, proliferation, and survival .

Mode of Action

It’s worth noting that similar compounds, such as 3,4-dihydrobenzo[f][1,4]oxazepin-5(2h)-one derivatives, have been shown to inhibit their target kinases, thereby modulating the downstream signaling pathways .

Biochemical Pathways

Similar compounds have been reported to modulate the wnt/β-catenin pathway, which is often dysregulated in colorectal cancer (crc) . By inhibiting TNIK, these compounds can potentially suppress the aberrant activation of the Wnt/β-catenin pathway .

Result of Action

Similar compounds have been reported to exhibit potent inhibitory activities against their target kinases, which could potentially lead to the suppression of aberrant cellular processes such as uncontrolled cell proliferation .

生化学分析

Biochemical Properties

2-Azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one plays a significant role in biochemical reactions due to its azido group, which can participate in a variety of chemical transformations. . These interactions are highly specific and efficient, allowing for the precise modification of biomolecules. For instance, 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one can be used to label proteins or nucleic acids, facilitating the study of their functions and interactions within biological systems .

Cellular Effects

The effects of 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one on various types of cells and cellular processes are profound. This compound influences cell function by modifying proteins and nucleic acids, which can alter cell signaling pathways, gene expression, and cellular metabolism Additionally, 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one has been shown to impact the expression of specific genes, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one exerts its effects through the formation of covalent bonds with biomolecules. The azido group can undergo cycloaddition reactions with alkynes, resulting in the formation of stable triazole linkages . This mechanism allows for the selective modification of target molecules, such as enzymes or nucleic acids, leading to changes in their activity or function. Additionally, 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one in laboratory settings are critical factors that influence its effectiveness. Over time, this compound may undergo hydrolysis or other degradation processes, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one can maintain its activity for extended periods under controlled conditions, making it suitable for various biochemical applications .

Dosage Effects in Animal Models

The effects of 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one vary with different dosages in animal models. At low doses, this compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . These dosage-dependent effects highlight the importance of optimizing the concentration of 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one for specific applications to minimize potential side effects.

Metabolic Pathways

2-Azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . The azido group can be metabolized through reduction or cycloaddition reactions, leading to the formation of different metabolites . These metabolic processes can influence the overall activity and function of 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one, as well as its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target areas, enhancing its effectiveness in biochemical applications . The distribution of 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within various cellular environments . Understanding the subcellular distribution of 2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is essential for optimizing its use in biochemical research and therapeutic applications .

特性

IUPAC Name |

2-azido-1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-14-13-7-11(16)15-5-6-17-10-4-2-1-3-9(10)8-15/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUPLOGWZMCGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CN1C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。